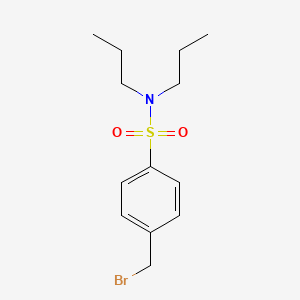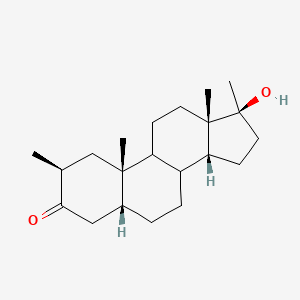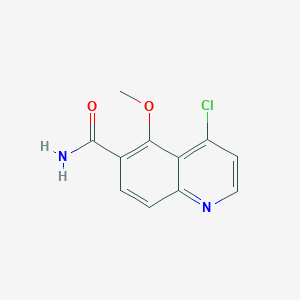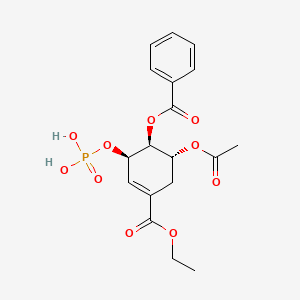
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is a complex organic compound with a unique structure that includes acetoxy, ethoxycarbonyl, and phosphonooxy functional groups attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetoxy group: This is usually done via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the ethoxycarbonyl group: This step involves esterification using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or ethoxycarbonyl groups, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R,6R)-6-Acetoxy-4-(methoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate
- (1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(hydroxy)cyclohex-3-en-1-yl Benzoate
Uniqueness
(1S,2R,6R)-6-Acetoxy-4-(ethoxycarbonyl)-2-(phosphonooxy)cyclohex-3-en-1-yl Benzoate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and biological properties. This group can participate in specific interactions with biological molecules, making the compound a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H21O10P |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
[(1S,2R,6R)-6-acetyloxy-4-ethoxycarbonyl-2-phosphonooxycyclohex-3-en-1-yl] benzoate |
InChI |
InChI=1S/C18H21O10P/c1-3-25-17(20)13-9-14(26-11(2)19)16(15(10-13)28-29(22,23)24)27-18(21)12-7-5-4-6-8-12/h4-8,10,14-16H,3,9H2,1-2H3,(H2,22,23,24)/t14-,15-,16+/m1/s1 |
Clave InChI |
GMRBYWNYDJUEOL-OAGGEKHMSA-N |
SMILES isomérico |
CCOC(=O)C1=C[C@H]([C@H]([C@@H](C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
SMILES canónico |
CCOC(=O)C1=CC(C(C(C1)OC(=O)C)OC(=O)C2=CC=CC=C2)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


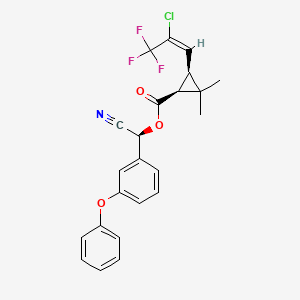
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
![N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13847743.png)

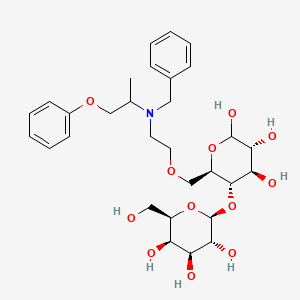
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
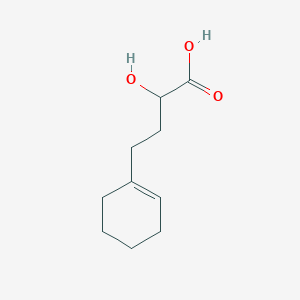
![[4-Hydroxy-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]-trimethylazanium;chloride](/img/structure/B13847788.png)
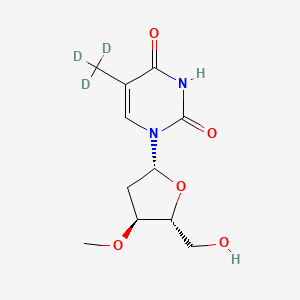
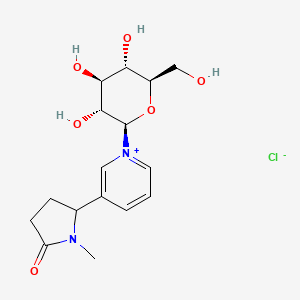
![ethyl 6-[(Z)-2-chloro-2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B13847800.png)
